molecular formula C11H14O4 B14730992 2,2-Dimethoxy-1-(4-methoxyphenyl)ethanone CAS No. 6956-45-2

2,2-Dimethoxy-1-(4-methoxyphenyl)ethanone

Katalognummer: B14730992
CAS-Nummer: 6956-45-2
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: QJLYQVAHZZOBSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethoxy-1-(4-methoxyphenyl)ethanone is an organic compound with the molecular formula C11H14O4 It is a derivative of acetophenone, characterized by the presence of methoxy groups at the 2 and 4 positions on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethoxy-1-(4-methoxyphenyl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethoxy-1-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethoxy-1-(4-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2,2-Dimethoxy-1-(4-methoxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Contains additional methoxy groups on the phenyl ring.

    2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone: Features an ether linkage between two phenyl rings.

Uniqueness

2,2-Dimethoxy-1-(4-methoxyphenyl)ethanone is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

6956-45-2

Molekularformel

C11H14O4

Molekulargewicht

210.23 g/mol

IUPAC-Name

2,2-dimethoxy-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C11H14O4/c1-13-9-6-4-8(5-7-9)10(12)11(14-2)15-3/h4-7,11H,1-3H3

InChI-Schlüssel

QJLYQVAHZZOBSG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)C(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.